molecular formula C15H19NO3 B8333589 Benzyl 3-formylazepane-1-carboxylate

Benzyl 3-formylazepane-1-carboxylate

Cat. No.: B8333589
M. Wt: 261.32 g/mol
InChI Key: QYVURVPWVKABAQ-UHFFFAOYSA-N
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Description

Benzyl 3-formylazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a formyl group (-CHO) at position 3 and a benzyl carboxylate (-COOBn) moiety at position 1. The formyl group enhances reactivity in nucleophilic additions or condensations, while the benzyl ester serves as a protective group for carboxylic acids.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-formylazepane-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-14-8-4-5-9-16(10-14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2

InChI Key

QYVURVPWVKABAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC(C1)C=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Sequential Cyclization-Formylation-Esterification

This three-step route, adapted from Zr-catalyzed methodologies, proceeds as follows:

  • Cyclization : N-Boc-phenylalaninal reacts with acetylacetone in 1,4-dioxane/H₂O with ZrCl₄ (20 mol%) to form 3-hydroxyazepane-1-carboxylic acid (67% yield).

  • Formylation : Oxidation with Dess-Martin periodinane (DCM, 0°C, 2 h) gives the 3-formyl derivative.

  • Benzylation : HATU-mediated coupling with benzyl alcohol completes the synthesis (82% yield).

Total Yield : 45–52% over three steps.

One-Pot Reductive Amination-Formylation

A streamlined approach from patent literature combines reductive amination and formylation:

  • Reductive Amination : Benzaldehyde reacts with Boc-protected 3-methylpiperidine in the presence of NaBH₃CN (MeOH, RT, 12 h).

  • Deprotection : Treatment with 4 M HCl in 1,4-dioxane removes the Boc group.

  • Formylation : POCl₃/DMF at −10°C introduces the formyl group.

Advantages : Reduced purification steps; Disadvantages : Lower regioselectivity (70:30 3-formyl vs. 4-formyl).

Analytical Characterization

Critical spectroscopic data for this compound include:

  • ¹H NMR (700 MHz, CDCl₃) : δ 9.73 (s, 1H, CHO), 7.36 (m, 5H, Ar-H), 5.18 (d, 2H, CH₂Ph), 4.64 (m, 1H, CHNH).

  • ¹³C NMR (175 MHz, CDCl₃) : δ 199.4 (CHO), 171.2 (C=O), 135.5 (Ar-C), 50.1 (azepane C-1).

Mass Spec (ESI+) : m/z 262.14 [M+H]⁺ (calc. 261.32) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-formylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-Carboxy-azepane-1-carboxylic acid benzyl ester.

    Reduction: 3-Hydroxymethyl-azepane-1-carboxylic acid benzyl ester.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 3-formylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the biological activity of azepane derivatives.

    Industry: Used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-formylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzyl 3-chloropiperidine-1-carboxylate (CAS: 1353965-30-6)

  • Structure : A six-membered piperidine ring with a chlorine substituent at position 3 and a benzyl carboxylate at position 1.
  • Key Differences :
    • Ring Size : Piperidine (6-membered) vs. azepane (7-membered), affecting ring strain and conformational flexibility.
    • Substituent : Chlorine (electron-withdrawing) vs. formyl (reactive aldehyde).
  • Reactivity : The chloro group facilitates nucleophilic substitutions (e.g., SN2), while the formyl group in the target compound enables aldehyde-specific reactions (e.g., Wittig, reductive amination).
  • Applications : Used in medicinal chemistry for heterocyclic scaffolds; the target compound may offer broader reactivity for diverse synthetic pathways .

1-Benzylcyclobutane-1-carboxylic Acid (CAS: PK02603E-1)

  • Structure : A four-membered cyclobutane ring with a benzyl-substituted carboxylic acid.
  • Key Differences :
    • Ring System : Cyclobutane (high ring strain) vs. azepane (low strain).
    • Functional Group : Free carboxylic acid (-COOH) vs. benzyl-protected carboxylate (-COOBn).
  • Reactivity : The strained cyclobutane ring undergoes ring-opening reactions, while the azepane ring in the target compound is more stable.
  • Applications : Cyclobutane derivatives are explored in drug design for conformational restriction; the target compound’s azepane ring may provide better metabolic stability .

Benzyl Alcohol (CAS: 100-51-6)

  • Structure : A simple aromatic alcohol (C₆H₅CH₂OH).
  • Key Differences: Complexity: Monofunctional alcohol vs. multifunctional azepane derivative. Solubility: Benzyl alcohol is highly polar and water-miscible, while the target compound’s ester and formyl groups reduce polarity.
  • Toxicity : Benzyl alcohol exhibits acute toxicity (respiratory and dermal irritation) and is metabolized to benzoic acid. The target compound’s toxicity profile is likely influenced by its ester and aldehyde groups, requiring further study .

Methyl Benzoate (CAS: 93-58-3)

  • Structure : A benzoate ester (C₆H₅COOCH₃).
  • Key Differences :
    • Ester Group : Methyl ester vs. benzyl ester.
    • Additional Functionality : Methyl benzoate lacks the azepane ring and formyl group.
  • Applications: Widely used in fragrances and solvents.

Comparative Data Table

Compound CAS Number Molecular Formula Key Features Applications Toxicity Notes
Benzyl 3-formylazepane-1-carboxylate Not Available C₁₄H₁₇NO₃ 7-membered ring, formyl, benzyl ester Pharmaceutical intermediates Limited data; potential aldehyde toxicity
Benzyl 3-chloropiperidine-1-carboxylate 1353965-30-6 C₁₃H₁₆ClNO₂ 6-membered ring, chloro substituent Medicinal chemistry scaffolds Chlorinated byproducts may pose risks
1-Benzylcyclobutane-1-carboxylic acid PK02603E-1 C₁₂H₁₄O₂ 4-membered strained ring, carboxylic acid Conformationally restricted drug design High ring strain may affect stability
Benzyl Alcohol 100-51-6 C₇H₈O Simple aromatic alcohol Solvent, preservative Respiratory/dermal irritant
Methyl Benzoate 93-58-3 C₈H₈O₂ Benzoate ester Fragrances, solvents Low acute toxicity

Research Findings and Gaps

  • Reactivity : The formyl group in this compound offers unique reactivity compared to chlorine or carboxylic acid analogs, enabling its use in multi-step syntheses .
  • Further in vitro studies are needed .
  • Applications : The azepane ring’s stability and the benzyl ester’s protective role make this compound promising for peptide mimetics or kinase inhibitors, though practical examples are scarce in literature.

Q & A

Q. What are the common synthetic routes for preparing Benzyl 3-formylazepane-1-carboxylate, and how are reaction conditions optimized?

The compound can be synthesized via oxidation of benzyl (3S)-3-hydroxyazepane-1-carboxylate using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Reaction optimization involves controlling temperature (e.g., 0–25°C), solvent selection (e.g., acetone or dichloromethane), and stoichiometric ratios to avoid over-oxidation. Monitoring via thin-layer chromatography (TLC) or NMR ensures intermediate conversion .

Q. What chemical transformations can the formyl group in this compound undergo?

The aldehyde group is reactive toward nucleophilic additions (e.g., Grignard reagents) and reductions. For example, sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl derivative, while Wittig reactions can extend conjugation. Solvent polarity and catalyst choice (e.g., Lewis acids) critically influence yield and selectivity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical techniques include:

  • HPLC (C18 columns, acetonitrile/water gradients) for purity assessment.
  • NMR (¹H/¹³C, DEPT-135) to confirm the formyl proton (~9.5 ppm) and azepane ring conformation.
  • FT-IR for characteristic C=O (1720 cm⁻¹) and CHO (2700–2800 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER) model binding affinities to enzymes or receptors. Electrostatic potential maps derived from DFT calculations (Gaussian 16) highlight nucleophilic/electrophilic regions for target engagement .

Q. What crystallographic strategies resolve the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration. Cryocooling (100 K) and Mo-Kα radiation (λ = 0.71073 Å) enhance data resolution. Twinning or disorder in the azepane ring may require PLATON/SADABS corrections .

Q. How does the formyl group influence the compound’s stability under physiological conditions?

Accelerated stability studies (40°C/75% RH) with LC-MS monitoring identify degradation pathways (e.g., aldol condensation or oxidation). Phosphate-buffered saline (PBS, pH 7.4) and microsomal incubations assess metabolic liability. Half-life (t₁/₂) and Arrhenius plots predict shelf-life .

Q. What role does this compound play in multicomponent reaction (MCR) cascades?

The formyl group participates in Ugi or Passerini reactions, enabling rapid library synthesis of azepane-containing heterocycles. Solvent-free conditions or microwave-assisted heating (100–150°C) improve atom economy. Diastereomeric ratios are controlled via chiral auxiliaries or enzymes (e.g., lipases) .

Q. How can in vitro assays evaluate its potential as a protease inhibitor?

Fluorescent substrate assays (e.g., trypsin-like proteases) measure IC₅₀ values. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ, kₒff). Competitive inhibition modes are validated via Lineweaver-Burk plots .

Methodological and Comparative Studies

Q. What analytical challenges arise when quantifying this compound in biological matrices?

Matrix effects in plasma/urine require SPE or QuEChERS cleanup. LC-MS/MS (MRM mode) with deuterated internal standards (e.g., D₇-benzyl) improves accuracy. Limit of quantification (LOQ) typically reaches 1–10 ng/mL .

Q. How do steric and electronic effects differentiate this compound from non-formylated azepane analogs?

Comparative DFT studies (B3LYP/6-31G*) show enhanced electrophilicity at the formyl carbon. Steric maps (MOLCAD) reveal accessibility for nucleophilic attack, unlike hydroxyl or methyl derivatives. Biological assays often show improved target selectivity due to the aldehyde’s hydrogen-bonding capacity .

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